

Spectroscopic Profile of Ethyl 3-butenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 3-butenoate** ($C_6H_{10}O_2$), a valuable intermediate in organic synthesis. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational resource for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The structural elucidation of **Ethyl 3-butenoate** is routinely achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 3-butenoate (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
5.85 - 5.75	m	-	=CH-
5.10 - 5.00	m	-	=CH ₂
4.14	q	7.1	-O-CH ₂ -
3.03	d	7.0	-CH ₂ -C=
1.25	t	7.1	-СНз

Note: Chemical shifts and coupling constants are dependent on the solvent and the spectrometer frequency.

Table 2: 13C NMR Spectroscopic Data for Ethyl 3-

butenoate (CDCl₃)

Chemical Shift (δ) ppm	Assignment
171.5	C=O
131.0	=CH-
118.5	=CH ₂
60.5	-O-CH ₂ -
40.0	-CH ₂ -C=
14.2	-CH₃

Note: Chemical shifts are dependent on the solvent and the spectrometer frequency.

Table 3: Infrared (IR) Spectroscopy Data for Ethyl 3butenoate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	=C-H stretch
~2980	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)[1]
~1645	Medium	C=C stretch (alkene)[1]
~1170	Strong	C-O stretch (ester)

Table 4: Mass Spectrometry (MS) Data for Ethyl 3-

butenoate

batthoatt		
m/z	Relative Intensity	Possible Fragment
114	Moderate	[M] ⁺ (Molecular Ion)
85	High	[M - C ₂ H ₅] ⁺
69	High	[M - OC ₂ H ₅] ⁺
41	Very High	[C₃H₅] ⁺ (Allyl cation)

Note: Fragmentation patterns can vary with the ionization technique and energy.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

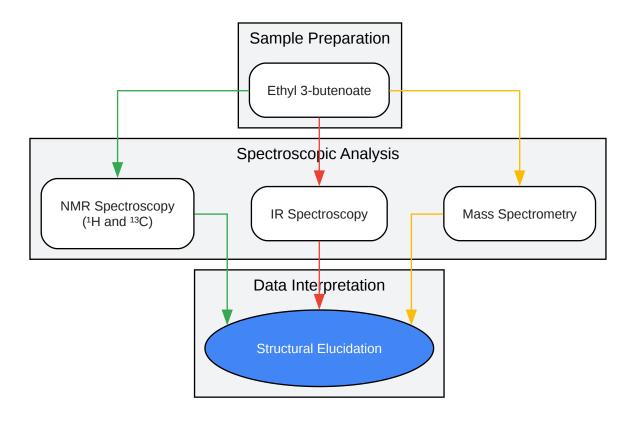
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of Ethyl 3-butenoate (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.6 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).
- Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

- For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat **Ethyl 3-butenoate** liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.


Mass Spectrometry (MS)

- Sample Introduction and Ionization: The volatile **Ethyl 3-butenoate** sample is introduced into the mass spectrometer via a gas chromatography (GC) system for separation and purification. Electron Ionization (EI) is a common method used for this type of analysis.[3]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **Ethyl 3-butenoate**.

Click to download full resolution via product page

Workflow for the spectroscopic analysis of *Ethyl 3-butenoate*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ethyl 3-butenoate | 1617-18-1 | Benchchem [benchchem.com]
- 2. 3-Butenoic acid, ethyl ester [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 3-butenoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156250#ethyl-3-butenoate-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com